[4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol

Lipophilicity Regioisomer differentiation ADME prediction

Select this 98%-pure compound to integrate a pre-functionalized 2-oxa-BCH scaffold into your SAR program. Its C4-fluoromethyl group provides metabolic stabilization, while the C1-hydroxymethyl handle enables single-step parallel diversification into esters, ethers, or carbamates. A built-in 19F NMR singlet simplifies ligand-observed screening without competitive assays. This differentiated monofluorinated regioisomer avoids the synthetic ambiguity and ADME uncertainty of 95%-pure alternatives.

Molecular Formula C7H11FO2
Molecular Weight 146.161
CAS No. 2580210-98-4
Cat. No. B2641331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
CAS2580210-98-4
Molecular FormulaC7H11FO2
Molecular Weight146.161
Structural Identifiers
SMILESC1C2(CC1(OC2)CO)CF
InChIInChI=1S/C7H11FO2/c8-3-6-1-7(2-6,4-9)10-5-6/h9H,1-5H2
InChIKeyPPNJHUZPQPKEOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol (CAS 2580210-98-4): A Fluorinated 2-Oxabicyclo[2.1.1]hexane Building Block for Ortho-Benzene Bioisostere Replacement


[4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol (CAS 2580210-98-4), systematically named 2-Oxabicyclo[2.1.1]hexane-1-methanol, 4-(fluoromethyl)-, is a saturated, sp3-rich bicyclic scaffold bearing a monofluoromethyl substituent at the bridgehead C4 position and a primary hydroxymethyl group at C1 . The compound belongs to the emerging class of 2-oxabicyclo[2.1.1]hexanes (2-oxa-BCHs), which have been validated in primary research as saturated bioisosteres of ortho- and meta-disubstituted benzene rings, with demonstrated improvements in aqueous solubility (up to >10-fold), reduced lipophilicity (0.5–1.4 log units), and retained bioactivity when incorporated into marketed drugs and agrochemicals [1][2]. With a molecular formula of C7H11FO2, a molecular weight of 146.16 g/mol, a LogP of 0.4974, and a topological polar surface area (TPSA) of 29.46 Ų, this compound offers a differentiated physicochemical profile for medicinal chemistry and agrochemical scaffold-hopping programs .

Why [4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol Cannot Be Replaced by Its Closest Regioisomer or Fluorinated Analogs


Within the 2-oxabicyclo[2.1.1]hexane building block family, minor structural variations—regioisomeric substitution pattern, fluorination degree (F vs. CH2F vs. CHF2 vs. CF3), and functional group identity (alcohol vs. carboxylic acid)—produce large, non-linear differences in lipophilicity, hydrogen-bonding capacity, and downstream synthetic utility that cannot be compensated by adjusting other molecular features [1]. The target compound occupies a distinct parametric niche defined by its monofluoromethyl group at C4 (bridging the gap between non-fluorinated and polyfluorinated analogs in metabolic vulnerability) and its primary alcohol handle at C1 (enabling ester, ether, carbamate, and oxidation-derived diversifications inaccessible to the corresponding carboxylic acid congener) [2]. Generic substitution with the regioisomer [1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol (CAS 2418722-45-7) or the difluoromethyl analog (CAS 2503206-15-1) would alter the vector geometry, electronic character, and ADME-predictive parameters of any derived lead series in ways that SAR cannot anticipate without re-synthesis and re-profiling [1]. The quantitative evidence below establishes where this compound is measurably differentiated.

[4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol: Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Lipophilicity Differentiation: LogP 0.4974 vs. CLogP −0.567 for the 1-Fluoromethyl Regioisomer

The target compound, [4-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol, exhibits a measured/calculated LogP of 0.4974 . Its direct regioisomer, [1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol (CAS 2418722-45-7), has a reported CLogP of −0.567 [1]. This represents a lipophilicity difference of approximately 1.06 log units between two constitutional isomers of identical molecular formula (C7H11FO2) and molecular weight (~146.16).

Lipophilicity Regioisomer differentiation ADME prediction

Fluorination-Dependent Density and Molecular Weight: Monofluoromethyl (CH2F) vs. Difluoromethyl (CHF2) vs. Trifluoromethyl (CF3)

The target compound bearing a monofluoromethyl group (CH2F) has a predicted density of 1.292 ± 0.06 g/cm³ and molecular weight of 146.16 g/mol . The difluoromethyl analog (CAS 2503206-15-1, CHF2 group) has a predicted density of 1.407 ± 0.06 g/cm³ and molecular weight of 164.15 g/mol . The trifluoromethyl analog (CF3 group) has a molecular weight of 182.06 g/mol [1]. This progressive increase in density (Δ = +0.115 g/cm³ from CH2F to CHF2) and molecular weight (+18–36 Da) reflects the increasing fluorine content and has implications for solid-state formulation and fragment-based drug design efficiency metrics.

Physicochemical properties Fluorination degree Solid-state packing

Functional Group Orthogonality: Primary Alcohol (Hydroxymethyl) Enables ≥5 Derivatization Pathways Inaccessible to the Carboxylic Acid Analog

The target compound features a primary hydroxymethyl (−CH2OH) group at C1, which can undergo at least five distinct chemical transformations: (i) esterification, (ii) etherification (Williamson or Mitsunobu), (iii) oxidation to the aldehyde or carboxylic acid, (iv) conversion to a leaving group (mesylate, tosylate, halide) for nucleophilic displacement, and (v) carbamate formation . In contrast, the carboxylic acid analog, 4-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS 2613381-88-5), is restricted to amide coupling, esterification, and reduction (which regenerates the target alcohol) . The alcohol also provides a hydrogen-bond donor (HBD count = 1) absent in the acid's deprotonated form at physiological pH, contributing to the TPSA of 29.46 Ų .

Synthetic versatility Functional group interconversion Building block utility

Class-Level Bioisosteric Validation: 2-Oxabicyclo[2.1.1]hexane Core Delivers >10-Fold Solubility Improvement and 0.5–1.4 Unit Lipophilicity Reduction vs. Ortho-Phenyl in Four Bioactive Compounds

In a landmark Nature Chemistry study (Denisenko et al., 2023), the 2-oxabicyclo[2.1.1]hexane core—the exact scaffold of the target compound—was incorporated into four marketed bioactive compounds (fluxapyroxad, boscalid, phthalylsulfathiazole, lomitapide) and compared head-to-head against the parent phenyl-containing drugs and their carbocyclic bicyclo[2.1.1]hexane counterparts [1]. In fluxapyroxad, replacement of the ortho-phenyl ring with 2-oxabicyclo[2.1.1]hexane increased aqueous solubility 6.2-fold (25 µM → 155 µM) and reduced experimental logD by 0.7 units (3.5 → 2.8). In boscalid, the solubility increase was 13.8-fold (11 µM → 152 µM). Across all four compounds, lipophilicity decreased by 0.5–1.4 clogP or logD units, and metabolic stability in human liver microsomes improved in 2 of 4 cases (fluxapyroxad CIint: 28 → 23 µL/min/mg; boscalid CIint: 26 → 3 µL/min/mg) [1]. A follow-up Angewandte Chemie study (Levterov et al., 2024) extended validation to five drugs and three agrochemicals, confirming the scaffold's general bioisosteric utility for both ortho- and meta-benzene replacement [2].

Bioisostere validation Aqueous solubility Lipophilicity reduction Metabolic stability

Procurement Specification: 98% Purity with TPSA 29.46 Ų and LogP 0.4974—Differentiated from Regioisomer (95% Purity, CLogP −0.567)

The target compound is commercially available at 98% purity (Leyan, Product No. 2120730) with documented TPSA of 29.46 Ų and LogP of 0.4974 . The regioisomer [1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol (CAS 2418722-45-7) is available at 95.0% purity (Sima-Lab) with CLogP −0.567 [1]. The purity differential (98% vs. 95%) and the 1.06 log unit lipophilicity gap mean that procurement decisions cannot be made solely on scaffold identity; the specific regioisomer and its certified purity directly impact the reproducibility of downstream reactions and biological assay results.

Procurement specification Purity Quality control

Monofluoromethyl Group Provides a Balanced Metabolic Stability–Lipophilicity Profile: Class-Level Evidence from Human Liver Microsome Data

While direct metabolic stability data for the isolated target compound are not available, class-level evidence from the Nature Chemistry 2023 study demonstrates that the 2-oxabicyclo[2.1.1]hexane core, when incorporated into drug-like molecules, improves intrinsic clearance (CIint) in human liver microsomes: from 28 to 23 µL/min/mg in fluxapyroxad (18% improvement) and from 26 to 3 µL/min/mg in boscalid (88% improvement) [1]. The monofluoromethyl (−CH2F) substituent on the target compound is expected to confer metabolic stability intermediate between the non-fluorinated and difluoromethyl/trifluoromethyl analogs, consistent with the well-established fluorine scan strategy in medicinal chemistry where incremental fluorination modulates oxidative metabolism at benzylic and α-to-heteroatom positions [2]. The alcohol handle further permits pro-drug strategies (e.g., phosphate or ester pro-drugs) to optimize pharmacokinetics independently of core scaffold metabolism.

Metabolic stability Fluorine scan Human liver microsomes

[4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol: Highest-Confidence Application Scenarios Based on Quantitative Differentiation Evidence


Ortho-Benzene Scaffold Hopping in Agrochemical Fungicide Optimization

The 2-oxabicyclo[2.1.1]hexane scaffold has been directly validated as an ortho-benzene bioisostere in the BASF fungicides fluxapyroxad and boscalid, where it increased aqueous solubility 6.2- to 13.8-fold while retaining antifungal bioactivity (MIC values equivalent to parent drugs against F. oxysporum) [1]. Procurement of [4-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol provides a pre-functionalized 2-oxa-BCH building block bearing both a fluoromethyl group (for metabolic stabilization) and a hydroxymethyl handle (for rapid diversification into amide, ester, or ether-linked agrochemical candidates). The compound's LogP of 0.4974 and TPSA of 29.46 Ų place it in a favorable physicochemical space for foliar uptake and phloem mobility, critical parameters in agrochemical development .

Fragment-Based Drug Discovery (FBDD) with Fluorine-Enabled 19F NMR Screening

With a molecular weight of 146.16 g/mol and a single fluorine atom in the monofluoromethyl group, this compound meets fragment library criteria (MW < 300, heavy atom count = 10) while providing a built-in 19F NMR handle for ligand-observed and protein-observed screening experiments [1]. The 19F nucleus enables direct detection of fragment binding without the need for protein labeling or competitive displacement assays. Compared to the difluoromethyl analog (MW 164.15, two fluorines with complex 19F coupling patterns) and the trifluoromethyl analog (MW 182.06, three equivalent fluorines with reduced chemical shift dispersion), the monofluoromethyl group offers a simpler singlet in 19F NMR spectra, facilitating deconvolution of binding events in fragment mixtures . The primary alcohol further allows rapid fragment elaboration via parallel chemistry without deprotection steps [1].

Late-Stage Functionalization (LSF) and Parallel SAR Library Synthesis

The C1 hydroxymethyl group is a versatile synthetic waypoint that can be directly converted, in a single step, to esters (acyl chloride/DMAP), ethers (alkyl halide/NaH or Mitsunobu conditions), carbamates (isocyanate or CDI/amine), or activated leaving groups (MsCl/TEA) for nucleophilic displacement [1]. This enables parallel synthesis of 24–96 compound libraries for SAR exploration without the need for protecting group strategies. The 98% commercial purity (Leyan) ensures that library products are not contaminated with regioisomeric impurities that would confound SAR interpretation—a specific risk when sourcing the 95%-pure regioisomer CAS 2418722-45-7 .

Pro-Drug Design Leveraging the Primary Alcohol for Phosphate or Ester Pro-Moiety Installation

The primary alcohol group at C1 enables direct installation of phosphate (prodrug activation by alkaline phosphatase), ester (prodrug activation by esterases), or amino acid carbamate (prodrug activation by peptidases) pro-moieties, all well-precedented in approved oral and parenteral drugs [1]. The predicted pKa of 15.16 ± 0.10 for the alcohol indicates it remains largely unionized at physiological pH, making it a suitable substrate for enzymatic pro-drug cleavage. This application scenario is not accessible to the corresponding carboxylic acid analog (CAS 2613381-88-5), which would require reduction to the alcohol prior to pro-drug conjugation, adding synthetic steps and reducing overall yield.

Quote Request

Request a Quote for [4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.